molecular formula C12H12O2 B13560105 (r)-1-(1-Hydroxyethyl)naphthalen-2-ol

(r)-1-(1-Hydroxyethyl)naphthalen-2-ol

Cat. No.: B13560105
M. Wt: 188.22 g/mol
InChI Key: VSRKMRHVEZMOOP-MRVPVSSYSA-N
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Description

®-1-(1-Hydroxyethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. This compound features a naphthalene ring system substituted with a hydroxyethyl group. The ® configuration indicates the specific stereochemistry of the hydroxyethyl group, which can have significant implications for the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Hydroxyethyl)naphthalen-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, a polycyclic aromatic hydrocarbon.

    Functionalization: The naphthalene ring is functionalized to introduce the hydroxyethyl group. This can be achieved through various methods, such as Friedel-Crafts alkylation followed by oxidation.

    Stereoselective Synthesis:

Industrial Production Methods

Industrial production methods for ®-1-(1-Hydroxyethyl)naphthalen-2-ol would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Hydroxyethyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

    Oxidation: Formation of naphthalen-2-one derivatives.

    Reduction: Formation of ethyl-substituted naphthalenes.

    Substitution: Formation of various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(1-Hydroxyethyl)naphthalen-2-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Hydroxyethyl)naphthalen-2-ol: The non-stereospecific version of the compound.

    1-(1-Hydroxyethyl)naphthalene: Lacks the hydroxyl group on the naphthalene ring.

    2-Hydroxyethyl naphthalene: The hydroxyethyl group is attached to a different position on the naphthalene ring.

Uniqueness

®-1-(1-Hydroxyethyl)naphthalen-2-ol is unique due to its specific stereochemistry, which can influence its reactivity, interactions, and potential applications. The ®-configuration can lead to different biological activities compared to its (s)-enantiomer or racemic mixture.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1-[(1R)-1-hydroxyethyl]naphthalen-2-ol

InChI

InChI=1S/C12H12O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8,13-14H,1H3/t8-/m1/s1

InChI Key

VSRKMRHVEZMOOP-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC2=CC=CC=C21)O)O

Canonical SMILES

CC(C1=C(C=CC2=CC=CC=C21)O)O

Origin of Product

United States

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